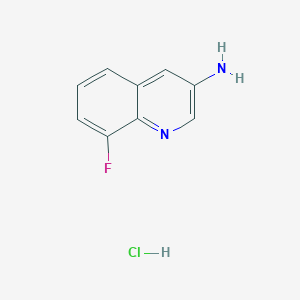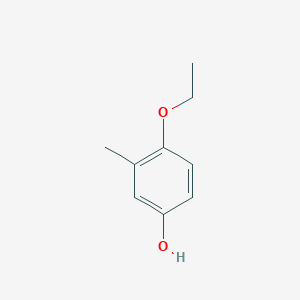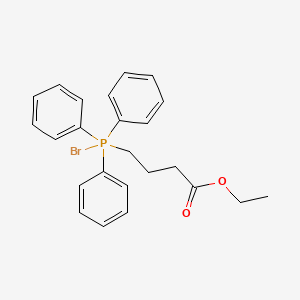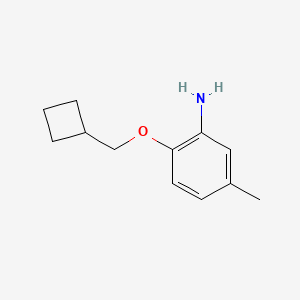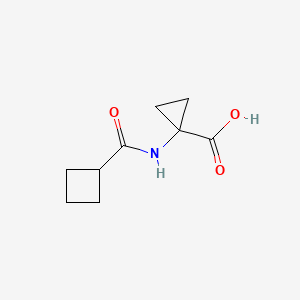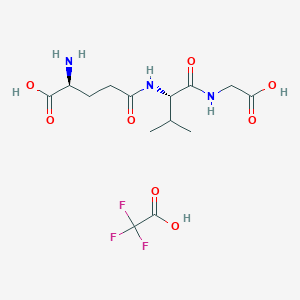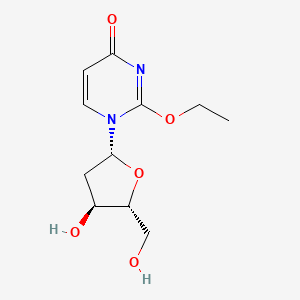
2'-Deoxy-2-O-ethyluridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Deoxy-2-O-ethyluridine is a nucleoside analog that plays a significant role in various biochemical and pharmaceutical applications. It is an intermediate for synthesizing 2-Thio 2’-Deoxyuridine, a metabolite of 2-Thiouracil. The molecular formula of 2’-Deoxy-2-O-ethyluridine is C11H16N2O5, and it has a molecular weight of 256.26 g/mol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The protected ribose is then coupled with a suitable uracil derivative under acidic or basic conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for 2’-Deoxy-2-O-ethyluridine are not well-documented in the public domain. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2’-Deoxy-2-O-ethyluridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding uracil derivatives.
Reduction: Reduction reactions can convert the compound into different nucleoside analogs.
Substitution: The ethyl group at the 2’-position can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
2’-Deoxy-2-O-ethyluridine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other nucleoside analogs and derivatives.
Biology: The compound is utilized in studies involving nucleic acid structure and function.
Industry: The compound is used in the production of pharmaceuticals and as a research tool in various biochemical assays.
Wirkmechanismus
2’-Deoxy-2-O-ethyluridine exerts its effects by incorporating into nucleic acids, thereby disrupting normal nucleic acid synthesis and function. It targets enzymes involved in DNA and RNA synthesis, such as thymidylate synthase and DNA polymerase . This disruption can lead to the inhibition of cell proliferation and induction of cell death, making it a potential candidate for anticancer and antiviral therapies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’-Deoxyuridine: A nucleoside analog that lacks the ethyl group at the 2’-position.
2’-Deoxy-2’-fluoro-2’-methyluridine: A fluorinated analog with a methyl group at the 2’-position.
2-Thio 2’-Deoxyuridine: A sulfur-containing analog used in various biochemical studies.
Uniqueness
2’-Deoxy-2-O-ethyluridine is unique due to the presence of the ethyl group at the 2’-position, which imparts distinct chemical and biological properties. This modification enhances its stability and alters its interaction with nucleic acid enzymes, making it a valuable tool in scientific research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C11H16N2O5 |
|---|---|
Molekulargewicht |
256.25 g/mol |
IUPAC-Name |
2-ethoxy-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one |
InChI |
InChI=1S/C11H16N2O5/c1-2-17-11-12-9(16)3-4-13(11)10-5-7(15)8(6-14)18-10/h3-4,7-8,10,14-15H,2,5-6H2,1H3/t7-,8+,10+/m0/s1 |
InChI-Schlüssel |
QOMJZZYOCMJURT-QXFUBDJGSA-N |
Isomerische SMILES |
CCOC1=NC(=O)C=CN1[C@H]2C[C@@H]([C@H](O2)CO)O |
Kanonische SMILES |
CCOC1=NC(=O)C=CN1C2CC(C(O2)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


